2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol
Overview
Description
Synthesis Analysis
Synthesis of pyrazole derivatives, including 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol, typically involves multicomponent reactions or condensation reactions. For instance, Asegbeloyin et al. (2014) describe the synthesis of related pyrazole derivatives through the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one and benzoyl hydrazide in refluxing ethanol, highlighting a common synthetic route involving the formation of pyrazole rings via condensation under reflux conditions (Asegbeloyin et al., 2014). Nayak and Poojary (2019) provide an example of synthesizing a pyrazole derivative through a reaction involving amino and aldehyde components in ethanol, showcasing the versatility of pyrazole synthesis routes (Nayak & Poojary, 2019).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the compound of interest, is characterized by X-ray diffraction analyses revealing nonplanar molecules with intermolecular hydrogen bonding. For example, Chumakov et al. (2014) describe the crystal structure of a related compound, providing insight into the coordination behavior and molecular geometry typical for pyrazole derivatives (Chumakov et al., 2014).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including condensation, multicomponent transformations, and reactions with metal ions to form complexes. Vafajoo et al. (2015) discuss an electro-catalyzed transformation of a pyrazole derivative, highlighting the chemical reactivity of these compounds (Vafajoo et al., 2015). Similarly, Uraev et al. (2020) detail the synthesis of aminomethylene derivatives of pyrazole, further showcasing the compound's versatile reactivity (Uraev et al., 2020).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol is valued as a precursor in synthesizing a variety of heterocyclic compounds due to its reactivity. It serves as a building block for the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocyclic compounds. This versatility is highlighted by its application in the synthesis of diverse classes of heterocyclic compounds and dyes, showcasing its role in facilitating mild reaction conditions for the production of versatile cynomethylene dyes from a broad range of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).
Antifungal and Antimicrobial Activities
Pyrazole derivatives synthesized from compounds like this compound have demonstrated significant biological activities. They possess potential physical and chemical properties, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These attributes make them valuable in the development of new agrochemical and pharmaceutical agents, indicating a broad spectrum of application in combating various plant and human pathogens (Sheetal et al., 2018).
Selective Inhibition of Cytochrome P450 Isoforms
The compound's role extends into the pharmacokinetics domain, where derivatives can act as selective inhibitors for cytochrome P450 isoforms in human liver microsomes. This specificity is crucial for deciphering the involvement of different cytochrome P450 isoforms in drug metabolism, potentially reducing metabolism-based drug–drug interactions (DDIs). Such inhibitors are essential in pharmacology for predicting DDIs when multiple drugs are coadministered to patients, underscoring the compound's significance in personalized medicine and drug development (Khojasteh et al., 2011).
Antifungal Pharmacophore Development
Research on small molecules against Fusarium oxysporum highlights the compound's application in antifungal pharmacophore development. Structural analysis of these molecules provides insights into pharmacophore site predictions and the biological activity against Fusarium oxysporum, a significant pathogen affecting crops. This research underscores the potential of pyrazole derivatives in developing targeted antifungal agents with specific activity against pathogenic fungi (Kaddouri et al., 2022).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
properties
IUPAC Name |
2-(5-amino-3-phenylpyrazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-8-10(13-14(11)6-7-15)9-4-2-1-3-5-9/h1-5,8,15H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSJZHUWWEFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366629 | |
Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14085-42-8 | |
Record name | 5-Amino-3-phenyl-1H-pyrazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14085-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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